molecular formula C23H20F2N2O4S B2701501 2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 1005300-37-7

2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B2701501
M. Wt: 458.48
InChI Key: VTPDEHVNMGLMON-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H20F2N2O4S and its molecular weight is 458.48. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on compounds with structural similarities to 2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has focused on understanding their crystalline structures and properties. For instance, studies have investigated the structural aspects of amide-containing isoquinoline derivatives, revealing how interactions with different acids influence the formation of gels and crystalline solids. These structural insights contribute to the broader understanding of the physicochemical properties of related compounds, which is crucial for their application in drug design and development (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Activities

Compounds structurally related to 2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide have been evaluated for their pharmacological activities, including anticancer properties. For example, novel sulfonamide derivatives have been synthesized and tested in vitro for their anticancer activity against breast and colon cancer cell lines, with some compounds exhibiting potent activity. Such studies underscore the therapeutic potential of these compounds in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Synthetic Methodologies

The development of efficient synthetic methodologies for compounds akin to 2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a key area of research. Studies have explored various synthetic routes and reactions, such as Pummerer-type cyclization, to synthesize tetrahydroisoquinolines. These methodologies not only facilitate the production of these compounds but also provide insights into their chemical reactivity and potential modifications for enhanced activity or stability (Toda, Sonobe, Ichikawa, Saitoh, Horiguchi, & Sano, 2000).

Chemical Characterization and Modification

Characterization and modification of compounds with structural similarities to 2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide provide valuable information on their potential applications. Research has been conducted on the synthesis, characterization, and modification of these compounds to explore their chemical properties, potential biological activities, and applications in drug development. This includes the investigation of their binding characteristics, which can inform their mechanism of action and potential as therapeutic agents (Chaki, Funakoshi, Yoshikawa, Okuyama, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4S/c24-17-8-11-19(12-9-17)32(29,30)27-13-3-4-16-7-10-18(14-21(16)27)26-23(28)15-31-22-6-2-1-5-20(22)25/h1-2,5-12,14H,3-4,13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPDEHVNMGLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

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